

BI 690517: A Novel Aldosterone Synthase Inhibitor for Cardiorenal Pathophysiology

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

BI 690517, also known as **vicadrostat**, is a novel, potent, and highly selective aldosterone synthase inhibitor currently under investigation for its therapeutic potential in cardiorenal diseases. By directly inhibiting the final step in aldosterone synthesis, BI 690517 offers a targeted approach to mitigating the deleterious effects of aldosterone excess, a key driver in the pathophysiology of chronic kidney disease (CKD) and heart failure. This technical guide provides a comprehensive overview of BI 690517, summarizing its mechanism of action, key clinical trial data, and its emerging role in the management of cardiorenal syndromes.

Introduction: The Role of Aldosterone in Cardiorenal Disease

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, fluid, and electrolyte balance.[1] However, pathological activation of this system, leading to excessive aldosterone production, is a well-established contributor to the progression of cardiovascular and renal diseases.[2][3] Aldosterone promotes sodium and water retention, potassium excretion, inflammation, fibrosis, and endothelial dysfunction, all of which contribute to organ damage in the heart and kidneys.[4]



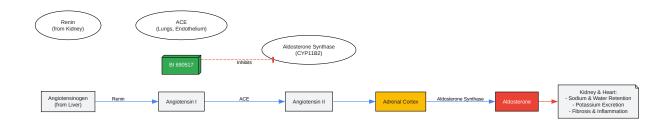
While mineralocorticoid receptor antagonists (MRAs) have demonstrated clinical benefits, they are associated with a risk of hyperkalemia and do not completely block all detrimental effects of aldosterone. Aldosterone synthase inhibitors, such as BI 690517, represent a promising therapeutic alternative by directly targeting the production of aldosterone. [5]

Mechanism of Action: Selective Aldosterone Synthase Inhibition

BI 690517 is a highly selective inhibitor of aldosterone synthase (CYP11B2), the enzyme responsible for the conversion of 11-deoxycorticosterone to aldosterone. This targeted inhibition leads to a significant reduction in plasma and urine aldosterone concentrations.

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS) and the Action of BI 690517

The following diagram illustrates the RAAS cascade and the specific point of intervention for BI 690517.



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Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of BI 690517.

Clinical Development and Efficacy



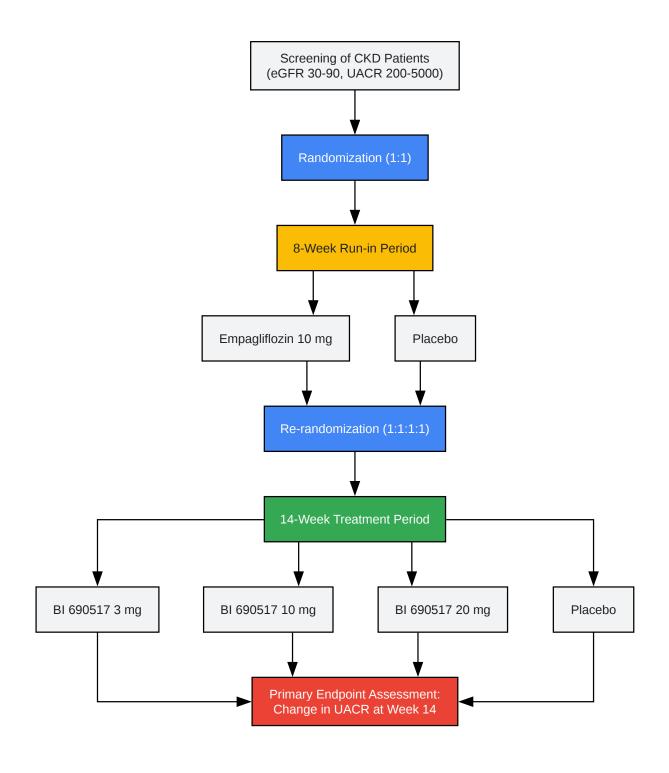
The primary evidence for the efficacy of BI 690517 in cardiorenal pathophysiology comes from a Phase II clinical trial (NCT05182840). This study evaluated the safety and efficacy of BI 690517 in patients with chronic kidney disease, with and without type 2 diabetes, who were already receiving standard of care, including an angiotensin-converting enzyme inhibitor (ACEi) or an angiotensin receptor blocker (ARB).

Experimental Protocol: Phase II Trial (NCT05182840)

- Study Design: A multinational, randomized, double-blind, placebo-controlled, parallel-group trial.
- Participant Population: Adults with CKD, with an estimated glomerular filtration rate (eGFR) of ≥30 to <90 mL/min/1.73 m² and a urine albumin-to-creatinine ratio (UACR) of ≥200 to <5000 mg/g, and a serum potassium of ≤4.8 mmol/L.
- Run-in Period: An 8-week run-in period where participants were randomized (1:1) to receive either empagliflozin 10 mg or a matching placebo.
- Treatment Period: Following the run-in, participants were re-randomized (1:1:1:1) to receive one of three doses of BI 690517 (3 mg, 10 mg, or 20 mg) or a placebo once daily for 14 weeks, in addition to their assigned background therapy from the run-in period.
- Primary Endpoint: The percentage change in UACR from baseline to the end of the 14-week treatment period.
- Secondary Endpoints: Included the proportion of patients with a ≥15% and ≥30% decrease in UACR at week 14, as well as changes in eGFR and serum potassium.

Experimental Workflow: Phase II Trial (NCT05182840)





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Caption: Workflow of the Phase II clinical trial for BI 690517 (NCT05182840).

Quantitative Data Presentation



The Phase II trial demonstrated a dose-dependent reduction in albuminuria with BI 690517.

Table 1: Percentage Change in UACR from Baseline at Week 14 (BI 690517 Monotherapy)

Treatment Group	Placebo-Corrected Change in UACR (%)	95% Confidence Interval
BI 690517 3 mg	-20.3	-38.6, 3.4
BI 690517 10 mg	-37.4	-52.2, -18.2
BI 690517 20 mg	-34.9	-50.7, -14.0

Data sourced from Boehringer Ingelheim press release, November 2023.

Table 2: Percentage Change in UACR from Baseline at Week 14 (BI 690517 in Combination with Empagliflozin)

Treatment Group	Placebo-Corrected Change in UACR (%)	95% Confidence Interval
BI 690517 3 mg + Empagliflozin	-9.4	-27.1, 12.7
BI 690517 10 mg + Empagliflozin	-39.5	-51.8, -24.0
BI 690517 20 mg + Empagliflozin	-33.2	-46.5, -16.8

Data sourced from Boehringer Ingelheim press release, November 2023.

A key secondary endpoint, a clinically meaningful reduction in UACR of ≥30%, was achieved by up to 70% of patients treated with BI 690517 on top of empagliflozin.

Safety and Tolerability

In the Phase II trial, BI 690517 was generally well-tolerated with no unexpected safety signals. As expected with aldosterone synthase inhibition, a dose-dependent increase in serum



potassium levels was observed. However, the co-administration of empagliflozin appeared to mitigate the risk of hyperkalemia. Most episodes of hyperkalemia did not require medical intervention or discontinuation of the study drug.

Future Directions and Broader Cardiorenal Implications

The promising results from the Phase II trial have led to the initiation of a large-scale Phase III trial, EASi-KIDNEY (NCT06531824), which will further evaluate the long-term efficacy and safety of BI 690517 in a broader population of patients with CKD.

Furthermore, the therapeutic potential of BI 690517 is being explored beyond CKD. The EASi-HF[™] Phase III clinical trial is investigating the efficacy and safety of **vicadrostat** in combination with empagliflozin in patients with heart failure. This highlights the potential for BI 690517 to address the interconnected nature of cardiovascular and renal diseases.

Conclusion

BI 690517 represents a significant advancement in the targeted therapy for cardiorenal diseases. Its selective inhibition of aldosterone synthase offers a direct mechanism to counteract the harmful effects of aldosterone excess. The robust data from the Phase II clinical trial demonstrating a significant reduction in albuminuria, a key marker of kidney damage, underscores its potential as a valuable addition to the therapeutic armamentarium for chronic kidney disease. Ongoing Phase III trials in both CKD and heart failure will further elucidate the role of BI 690517 in improving outcomes for patients with these complex and interconnected conditions. The development of this novel agent holds the promise of addressing a critical unmet medical need in the management of cardiorenal pathophysiology.

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